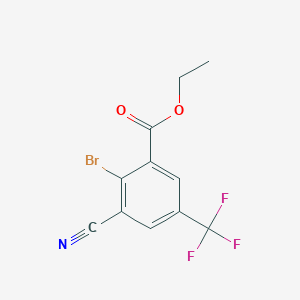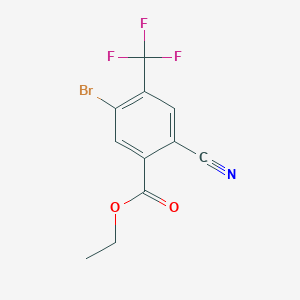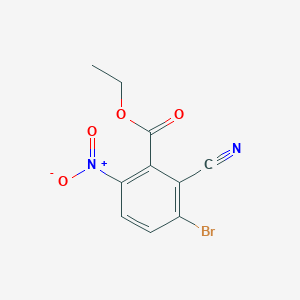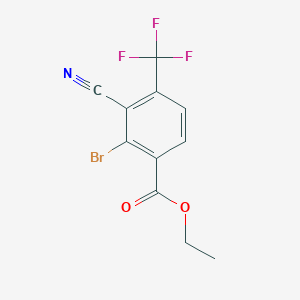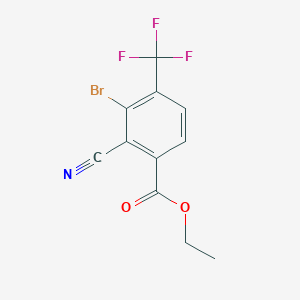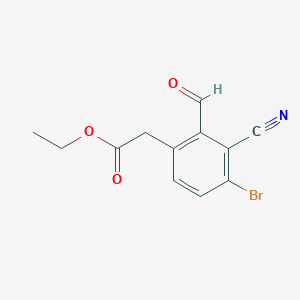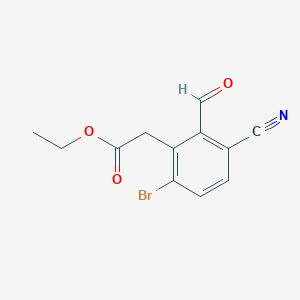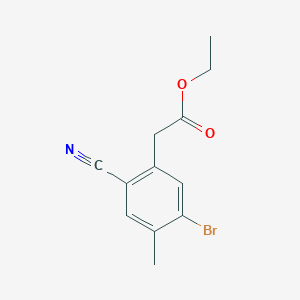
Ethyl 5-bromo-2-cyano-4-methylphenylacetate
Vue d'ensemble
Description
Ethyl 5-bromo-2-cyano-4-methylphenylacetate (EBMCMPA) is an ester that has been widely studied due to its potential applications in various scientific fields. EBMCMPA is a colorless, crystalline solid with a melting point of 81°C and a boiling point of 216°C. It is notable for its unique properties, such as its high solubility in organic solvents and its strong resistance to hydrolysis. EBMCMPA has been studied for its potential use as a reagent in organic synthesis, as a catalyst for various chemical reactions, and for its potential applications in biochemistry and pharmacology.
Applications De Recherche Scientifique
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been studied for its potential applications in various scientific fields. For example, it has been used as a reagent in organic synthesis for the preparation of various compounds. Ethyl 5-bromo-2-cyano-4-methylphenylacetate has also been used as a catalyst for a variety of chemical reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. In addition, Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been studied for its potential applications in biochemistry and pharmacology. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-2-cyano-4-methylphenylacetate is not fully understood. However, it is believed that the ester is hydrolyzed by enzymes in the body, resulting in the release of the active ingredient 5-bromo-2-cyano-4-methylphenylacetic acid. This acid is then believed to interact with various proteins and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been studied for its potential biochemical and physiological effects. It has been shown to have potent anti-inflammatory and analgesic effects, and it has also been shown to have anti-cancer properties. In addition, Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been shown to have antioxidant and neuroprotective effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is highly soluble in organic solvents. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. Ethyl 5-bromo-2-cyano-4-methylphenylacetate is a relatively toxic compound, and it can be corrosive to some materials. In addition, it can be difficult to work with due to its low melting point.
Orientations Futures
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has potential for use in a variety of scientific fields. It could be used as a reagent in organic synthesis, as a catalyst for various chemical reactions, and for its potential applications in biochemistry and pharmacology. In addition, Ethyl 5-bromo-2-cyano-4-methylphenylacetate could be studied for its potential use in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, Ethyl 5-bromo-2-cyano-4-methylphenylacetate could be studied for its potential use as an antioxidant and neuroprotective agent.
Propriétés
IUPAC Name |
ethyl 2-(5-bromo-2-cyano-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-5-11(13)8(2)4-10(9)7-14/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXACLEUSXKUBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-cyano-4-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



